

toxicological profile of 1-Ethoxy-2-propanol for lab use

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Ethoxy-2-propanol	
Cat. No.:	B074678	Get Quote

An In-depth Technical Guide to the Toxicological Profile of **1-Ethoxy-2-propanol** for Laboratory Use

Introduction

1-Ethoxy-2-propanol (also known as Propylene Glycol Ethyl Ether, PGEE) is a colorless, hygroscopic liquid with a mild, ether-like odor.[1] As a member of the P-series (propyleneseries) glycol ethers, it is widely used as a solvent in the manufacturing of lacquers, paints, inks, cleaning products, and as an extractant in the pharmaceutical industry.[1] Its amphiphilic nature allows for solubility in both water and various organic solvents.[2] A thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals to ensure its safe handling and use in the laboratory. This guide provides a comprehensive overview of the toxicology of **1-Ethoxy-2-propanol**, summarizing key data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Acute Toxicity

1-Ethoxy-2-propanol exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. The primary signs of acute intoxication in animals are consistent with the non-specific central nervous system (CNS) depression commonly observed with organic solvents. [3]

Data Presentation: Acute Toxicity

All quantitative data for acute toxicity are summarized in the table below.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	[4]
LD50	Rat (male/female)	Oral	1,792 mg/kg	[5]
LD50	Rat (male/female)	Oral	> 2 mL/kg bw	[6]
LC50	Rat	Inhalation	> 10000 mg/L (4 h)	[4]
LC50	Rat (male/female)	Inhalation	> 9.59 mg/L (4 h)	[5][6]
LD50	Rabbit	Dermal	> 5000 mg/kg	[4]
LD50	Rat (male/female)	Dermal	> 2,000 mg/kg	[5]

Experimental Protocols

Acute Oral Toxicity (Based on OECD Test Guideline 401) The acute oral toxicity is determined by administering the substance in graduated doses to several groups of experimental animals (typically rats), with one dose level per group. The substance is generally administered by gavage to fasted animals. Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days. A post-mortem gross necropsy is performed on all animals. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals. [5]

Acute Inhalation Toxicity (Based on OECD Test Guideline 403) This test assesses the toxicity of a substance upon inhalation. Animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period, usually 4 hours.[5] Multiple concentration groups are tested. The animals are then observed for up to 14 days for signs of toxicity and mortality.[5] Endpoints include the LC50 value, clinical observations, and gross pathological findings.

Irritation and Sensitization

The potential of **1-Ethoxy-2-propanol** to cause irritation to the skin and eyes, as well as its potential to induce skin sensitization, are critical endpoints for laboratory safety.

Data Presentation: Irritation and Sensitization

Test	Species	Result	Guideline	Reference
Skin Irritation	Rabbit	No skin irritation (4 h exposure)	OECD 404	[4][5]
Eye Irritation	Rabbit	Causes serious eye irritation	-	[4]
Eye Irritation	Rabbit	No eye irritation	OECD 405	[5]
Skin Sensitization	Guinea Pig	Does not cause skin sensitization	OECD 406	[5]

Note: There are conflicting reports regarding eye irritation. While one study following OECD Guideline 405 reported no irritation[5], another source indicates it causes serious eye irritation[4]. Vapors have also been reported to irritate the eyes.[6] Therefore, appropriate eye protection is crucial.

Experimental Protocols

Skin Corrosion/Irritation (Based on OECD Test Guideline 404) This protocol evaluates the potential for a substance to cause skin irritation. A small amount of the test substance (e.g., 0.5 mL) is applied to a shaved patch of skin on an experimental animal, typically a rabbit. The patch is covered with a gauze dressing for a specified duration, usually 4 hours.[4][5] The skin is then observed and scored for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Mandatory Visualization: Experimental Workflow for Skin Irritation Testing

Click to download full resolution via product page

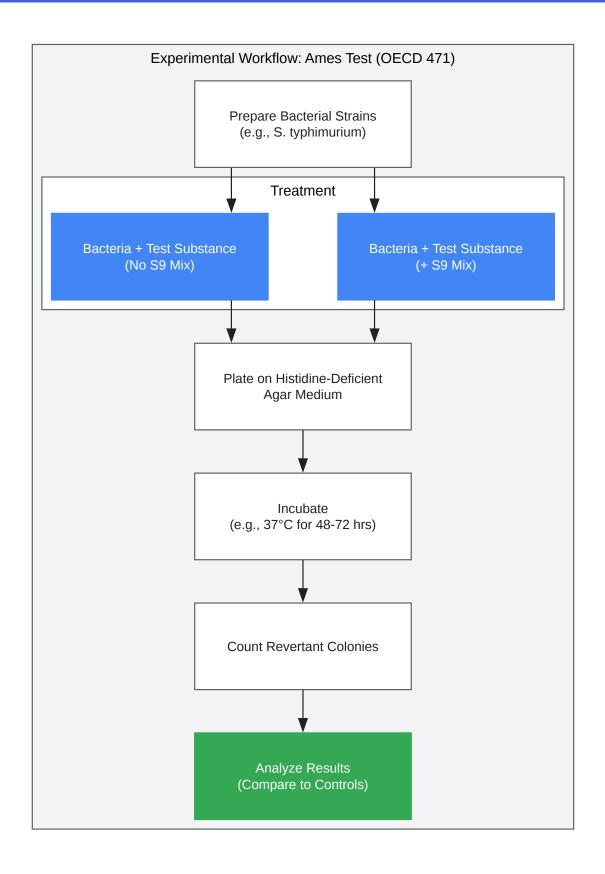
Caption: Workflow for the OECD 404 skin irritation test.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.

Data Presentation: Genotoxicity

Assay	Test System	Metabolic Activation	Result	Guideline	Reference
Bacterial Reverse Mutation	S. typhimurium	With and without	Negative	OECD 471	[5]


The general conclusion for glycol ethers, when tested according to internationally accepted protocols, is that they do not pose a significant genotoxic risk to humans.[3][7]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Test Guideline 471) The Ames test is a widely used short-term assay to detect gene mutations.[8] It employs several strains of the bacterium Salmonella typhimurium that carry mutations in the gene required to synthesize the amino acid histidine. These strains cannot grow on a histidine-free medium. The test substance is incubated with the bacterial strains, both with and without an external metabolic activation system (S9 fraction from rat liver).[5] If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is counted and compared to a negative control.[8]

Mandatory Visualization: Experimental Workflow for Ames Test

Click to download full resolution via product page

Caption: Workflow for the OECD 471 bacterial reverse mutation assay.

Specific Target Organ Toxicity (STOT) and Reproductive Toxicity

Single Exposure (STOT-SE): Inhalation of **1-Ethoxy-2-propanol** may cause drowsiness and dizziness, indicating an effect on the central nervous system.[5][9][10]

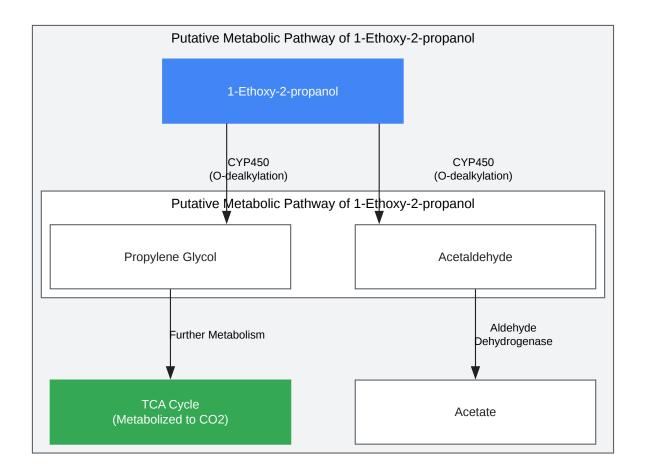
Repeated Exposure (STOT-RE): Limited data is available for repeated exposure toxicity. A 90-day inhalation study in rats was conducted, but specific results beyond maternal toxicity in developmental studies are not detailed in the available literature.[2]

Carcinogenicity: No data is available to assess the carcinogenic potential of **1-Ethoxy-2-propanol**.[5] However, long-term studies on glycol ethers suggest they are unlikely to be human carcinogens.[3][7]

Reproductive and Developmental Toxicity: Specific data for **1-Ethoxy-2-propanol** is limited. Prenatal developmental toxicity studies in rats and rabbits via inhalation have been conducted. [2] In rats, maternal toxicity (decreased weight gain and food consumption) was observed at the highest dose (2,000 ppm), but no fetal development effects were found. [2] In rabbits, moderate maternal toxicity was seen at the highest dose, and one study indicated a slight increase in the incidence of malformations. [2]

Metabolism

There are no specific metabolism studies available for **1-Ethoxy-2-propanol**.[2] However, its metabolic pathway can be inferred by analogy to other P-series glycol ethers. The toxicity of glycol ethers is closely related to their metabolism.[3]


The more toxic E-series (ethylene-based) glycol ethers are metabolized via alcohol dehydrogenase to form alkoxyacetic acids, which are the primary toxicants.[3][11] In contrast, P-series glycol ethers like **1-Ethoxy-2-propanol**, which are secondary alcohols, are not metabolized to alkoxypropionic acids.[10]

The likely metabolic pathway involves O-dealkylation by microsomal cytochrome P450 enzymes to form propylene glycol and acetaldehyde.[2][3] Propylene glycol can then enter the

tricarboxylic acid (TCA) cycle and be excreted as carbon dioxide, while acetaldehyde is oxidized to acetate.[2][12]

Mandatory Visualization: Putative Metabolic Pathway

Click to download full resolution via product page

Caption: Proposed metabolic pathway for 1-Ethoxy-2-propanol.

Summary and Conclusion for Laboratory Use

1-Ethoxy-2-propanol possesses a generally low order of toxicity. Key takeaways for laboratory professionals include:

- Low Acute Toxicity: The substance has low acute toxicity via oral, dermal, and inhalation routes.
- Irritation Potential: It is not considered a skin irritant, but due to conflicting data and reports of vapor irritation, it should be treated as a potential eye irritant.[4][5][6]
- CNS Effects: High vapor concentrations can cause drowsiness and dizziness; therefore,
 work should be conducted in well-ventilated areas or with local exhaust ventilation.[5][9]
- Genotoxicity: It is not considered mutagenic based on available data.
- Handling Precautions: Standard laboratory personal protective equipment, including safety glasses or goggles and chemical-resistant gloves, is recommended. Given its flammability, it should be kept away from heat, sparks, and open flames.[6][9]

In conclusion, while **1-Ethoxy-2-propanol** is a relatively safe solvent, adherence to standard chemical hygiene practices is essential to minimize exposure and mitigate potential risks, particularly concerning eye irritation and central nervous system effects from vapor inhalation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Ethoxy-2-propanol Hazardous Agents | Haz-Map [haz-map.com]
- 2. inrs.fr [inrs.fr]
- 3. TR 064 The Toxicology of Glycol Ethers and its Relevance to Man ECETOC [ecetoc.org]
- 4. leap.epa.ie [leap.epa.ie]
- 5. 1-Ethoxy-2-propanol Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. ecetoc.org [ecetoc.org]

- 8. clinmedjournals.org [clinmedjournals.org]
- 9. gjchemical.com [gjchemical.com]
- 10. scribd.com [scribd.com]
- 11. Metabolism and excretion of 2-ethoxyethanol in the adult male rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [toxicological profile of 1-Ethoxy-2-propanol for lab use].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b074678#toxicological-profile-of-1-ethoxy-2-propanol-for-lab-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com